molecular formula C8H8N2O2 B13118413 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B13118413
M. Wt: 164.16 g/mol
InChI Key: LFKGJXVZZJLAJJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrrole and pyridine ring system. These structural characteristics make it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halides or alkyl chains .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell proliferation and survival. By inhibiting EGFR, this compound can potentially halt the growth of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid stands out due to its specific inhibitory action on EGFR, making it a promising candidate for cancer therapy. Its unique structural features also provide a versatile platform for the development of various derivatives with potential therapeutic applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2,(H,11,12)

InChI Key

LFKGJXVZZJLAJJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=C(C=C2)C(=O)O

Origin of Product

United States

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